5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
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Description
5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide, also known as PFTC, is a small molecule inhibitor that has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Scientific Research Applications
Fluorination Techniques and Heterocyclic Chemistry
The development of novel fluorination techniques for heteroaromatic compounds, including furan derivatives, is crucial in medicinal chemistry for enhancing the biological activity and pharmacokinetic properties of potential therapeutic agents. One study reports on a transition-metal-free decarboxylative fluorination method, which could be applicable to the synthesis of compounds similar to "5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide," enhancing their structural diversity and potential applications in drug discovery (Yuan, Yao, & Tang, 2017).
Antiviral Research
Furan-carboxamide derivatives have shown promise as novel inhibitors against lethal viruses such as the H5N1 influenza virus. Their systematic structure–activity relationship (SAR) studies indicate the potential of furan-carboxamide scaffolds, like "5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide," in developing antiviral agents with significant activity against various viral strains (Yongshi et al., 2017).
Material Science Applications
The exploration of donor-acceptor systems in the development of electrochromic materials and polymers highlights the relevance of furan derivatives in materials science. The synthesis of monomers incorporating furan and fluorinated thiadiazole units, for instance, reveals their potential in creating low bandgap polymers with promising electrochromic properties. This underscores the versatility of compounds like "5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide" in the development of advanced materials (Çakal, Akdag, Cihaner, & Önal, 2021).
Antimicrobial and Antitumor Agents
The synthesis and biological evaluation of furan-carboxamide derivatives for their antimicrobial and antitumor activities are significant areas of research. These compounds exhibit promising activities against various microbial strains and cancer cell lines, demonstrating the potential of "5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide" and similar molecules in therapeutic applications (Siddiqa et al., 2022).
properties
IUPAC Name |
5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2S/c15-10-3-1-9(2-4-10)11-5-6-12(19-11)13(18)17-14-16-7-8-20-14/h1-8H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZONPFQOPIPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330385 |
Source
|
Record name | 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795577 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
CAS RN |
831184-55-5 |
Source
|
Record name | 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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